4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
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Overview
Description
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which combines a pyrazole ring with a pyridine ring, imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 6-position.
6-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the hydroxyl group at the 4-position.
1H-pyrazolo[3,4-b]pyridine: Lacks both the hydroxyl and methyl groups.
Uniqueness
The presence of both the hydroxyl and methyl groups in 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one imparts unique chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4(11)5-6(8-3)9-10-7(5)12/h2H,1H3,(H3,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBXGWVNVZOTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303877 |
Source
|
Record name | MLS003106554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-20-0 |
Source
|
Record name | MLS003106554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROXY-6-METHYLPYRAZOLO(3,4-B)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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